Cas no 701-70-2 (1-phenylbutan-2-ol)

1-phenylbutan-2-ol structure
1-phenylbutan-2-ol structure
Product name:1-phenylbutan-2-ol
CAS No:701-70-2
MF:C10H14O
MW:150.217563152313
MDL:MFCD00004571
CID:563376
PubChem ID:92833

1-phenylbutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, a-ethyl-
    • 1-Phenyl-2-Butanol
    • 1-phenyl-butan-2-ol
    • 2-Butanol,1-phenyl
    • AURORA KA-6967
    • Benzene-3-butanol
    • Benzyl ethyl carbinol
    • ethylbenzyl carbinol
    • PhCH2CH(CH2Me)OH
    • alpha-ethylphenethyl alcohol
    • 1-phenylbutan-2-ol
    • Benzeneethanol, alpha-ethyl-
    • .alpha.-Ethylphenethyl alcohol
    • D94692
    • alpha-Ethylphenethyl alcohol, 97%
    • NSC-11004
    • 2-Butanol, 1-phenyl-
    • NS00041974
    • NSC 406921
    • LYUPJHVGLFETDG-UHFFFAOYSA-N
    • EINECS 211-858-2
    • (+/-)-1-Phenyl-2-butanol
    • NSC-406921
    • 701-70-2
    • (+/-)-alpha-ethylphenethyl alcohol
    • DTXSID80862380
    • 120055-09-6
    • Benzeneethanol, .alpha.-ethyl-
    • NSC406921
    • .alpha.-Ethylbenzeneethanol
    • EN300-85451
    • a-Ethylphenethyl alcohol
    • Phenethyl alcohol, .alpha.-ethyl-
    • 64NV7Q9G7L
    • AI3-11510
    • NSC11004
    • Phenethyl alcohol, alpha-ethyl-
    • AS-76060
    • Aceticformicanhydride
    • alpha -Ethylphenethyl alcohol
    • Z513749284
    • CS-0152604
    • FT-0647414
    • UNII-64NV7Q9G7L
    • NSC 11004
    • AKOS009159406
    • SCHEMBL108351
    • alpha-Ethylbenzeneethanol
    • DTXCID20811155
    • MDL: MFCD00004571
    • Inchi: 1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
    • InChI Key: LYUPJHVGLFETDG-UHFFFAOYSA-N
    • SMILES: CCC(CC1=CC=CC=C1)O

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Light yellow transparent liquid
  • Density: 0.989 g/mL at 25 °C(lit.)
  • Boiling Point: 124-127 °C/25 mmHg(lit.)
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: n20/D 1.516(lit.)
  • PSA: 20.23000
  • LogP: 2.00000
  • Solubility: Not determined

1-phenylbutan-2-ol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn
  • Safety Term:S24/25
  • Risk Phrases:R22

1-phenylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZT998-1g
1-phenylbutan-2-ol
701-70-2 95+%
1g
¥1033.0 2022-09-28
Enamine
EN300-85451-2.5g
1-phenylbutan-2-ol
701-70-2 95.0%
2.5g
$42.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02611-1g
1-Phenylbutan-2-ol
701-70-2 97%
1g
¥538.0 2024-07-19
Enamine
EN300-85451-0.5g
1-phenylbutan-2-ol
701-70-2 95.0%
0.5g
$19.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZT998-50mg
1-phenylbutan-2-ol
701-70-2 95+%
50mg
¥121.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZT998-200mg
1-phenylbutan-2-ol
701-70-2 95+%
200mg
¥282.0 2022-09-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
190136-1G
1-phenylbutan-2-ol
701-70-2 97%
1G
¥353.24 2022-02-24
Enamine
EN300-85451-0.05g
1-phenylbutan-2-ol
701-70-2 95.0%
0.05g
$19.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZT998-1g
1-phenylbutan-2-ol
701-70-2 95+%
1g
¥471.0 2023-08-31
1PlusChem
1P003F2N-250mg
1-Phenylbutan-2-ol
701-70-2 ≥97%
250mg
$11.00 2025-03-21

1-phenylbutan-2-ol Production Method

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